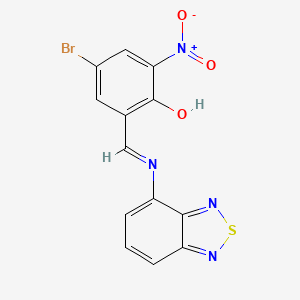
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-4-bromo-6-nitrophenol
Overview
Description
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-4-bromo-6-nitrophenol is a complex organic compound that features a benzothiadiazole core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of multiple functional groups, such as bromine, nitro, and phenol, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-4-bromo-6-nitrophenol typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core, which can be synthesized from commercially available 2-aminobenzenethiol. The bromination of the benzothiadiazole core at specific positions is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-4-bromo-6-nitrophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while reduction reactions typically yield amino derivatives.
Scientific Research Applications
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-4-bromo-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-4-bromo-6-nitrophenol involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to active sites of enzymes or receptors, thereby modulating their activity. For example, the nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol
- 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol
- 2-(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile
Uniqueness
The presence of both electron-withdrawing (nitro) and electron-donating (phenol) groups allows for fine-tuning of its electronic properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-yliminomethyl)-4-bromo-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4O3S/c14-8-4-7(13(19)11(5-8)18(20)21)6-15-9-2-1-3-10-12(9)17-22-16-10/h1-6,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIESARPOKYJLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)N=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 5-{[3-(4-fluorophenyl)acryloyl]amino}isophthalate](/img/structure/B3733250.png)
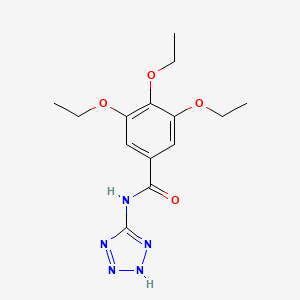
![N-(3-methoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733268.png)
![N-(2,3-dimethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733271.png)
![N-(3-chlorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733275.png)
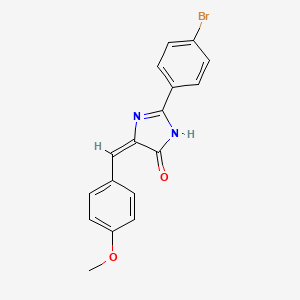
![2-(3,4-dimethylphenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3733281.png)
![N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B3733287.png)
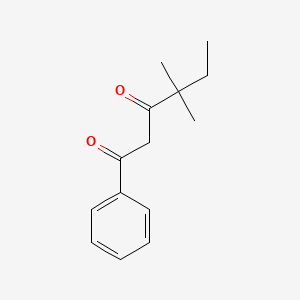
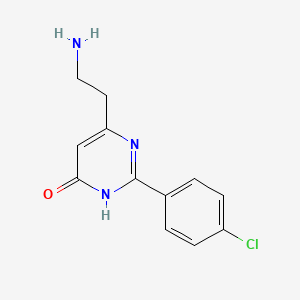
![7-(2-furylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3733327.png)

![2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[1-(1-phenylpyrazol-4-yl)ethyl]propanamide](/img/structure/B3733339.png)
![2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B3733343.png)
